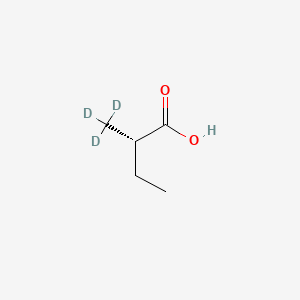

(2S)-2-(trideuteriomethyl)butanoic acid

Descripción

Propiedades

IUPAC Name |

(2S)-2-(trideuteriomethyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7)/t4-/m0/s1/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLAMNBDJUVNPJU-ZGUYUIOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@H](CC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80857998 | |

| Record name | (2S)-2-(~2~H_3_)Methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346617-08-0 | |

| Record name | (2S)-2-(~2~H_3_)Methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2s 2 Trideuteriomethyl Butanoic Acid

Strategies for Stereoselective Deuteration of Carboxylic Acids and Derivativesnih.govornl.govnih.gov

The creation of a chiral center containing deuterium (B1214612) necessitates the use of stereoselective synthetic methods. For (2S)-2-(trideuteriomethyl)butanoic acid, the challenge lies in the enantioselective formation of the C-2 stereocenter and the introduction of a trideuteriomethyl group.

Chiral Auxiliaries and Asymmetric Catalysis in Deuterium Incorporationornl.govnih.gov

Chiral auxiliaries are powerful tools for stereoselective transformations. In the context of synthesizing this compound, a chiral auxiliary can be attached to a suitable precursor, such as butanoic acid, to direct the stereoselective alkylation with a trideuteriomethylating agent. Subsequent removal of the auxiliary would yield the desired product.

Asymmetric catalysis offers a more atom-economical approach. rsc.orgnih.govrsc.org For instance, the asymmetric hydrogenation or deuteration of a suitable unsaturated precursor using a chiral transition metal catalyst (e.g., Rhodium or Iridium complexes) can establish the stereocenter. rsc.orgnih.gov The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.

| Catalyst Type | Ligand Example | Deuterium Source | Potential Application | Reference |

| Rhodium-based | Chiral Phosphine Ligands | D2 gas | Asymmetric deuteration of an α,β-unsaturated precursor | nih.gov |

| Iridium-based | Chiral N,P Ligands | D2 gas | Asymmetric deuteration of an unsaturated carboxylic acid derivative | rsc.org |

| Nickel-based | Chiral Diamine Ligands | Deuterated Silanes | Asymmetric hydrodeuteration of an alkene precursor | acs.org |

Enzymatic and Biocatalytic Approaches for Deuterated Chiral Centersresearchgate.netiaea.orgnih.gov

Enzymes offer unparalleled stereoselectivity and are increasingly utilized for the synthesis of chiral deuterated compounds. researchgate.netnih.gov For the synthesis of this compound, a biocatalytic approach could involve the use of an enzyme, such as an enoate reductase, to stereoselectively reduce an unsaturated precursor in the presence of a deuterium source like deuterated NADH. nih.gov Alternatively, specific enzymes could catalyze the exchange of protons for deuterons at a prochiral center. mdpi.comnih.gov

Chemoenzymatic strategies have also been developed for the synthesis of α-deuterated chiral amino acids, which could potentially be adapted for carboxylic acids. researchgate.net These methods often involve enzyme-catalyzed deuteride delivery. researchgate.net

Deuterium-Hydrogen Exchange (H/D Exchange) Protocolschemrxiv.orgacs.orgstrath.ac.ukaip.org

Direct H/D exchange reactions provide a straightforward route to introduce deuterium into a molecule. The challenge lies in achieving regioselectivity and, when necessary, stereoselectivity.

Transition Metal-Catalyzed H/D Exchange (e.g., Palladium, Iridium)acs.orgstrath.ac.ukacs.orgberkeley.edursc.orgarchie-west.ac.uk

Transition metal catalysts are highly effective for activating C-H bonds and facilitating H/D exchange. Iridium and palladium complexes have been extensively studied for this purpose. ornl.govacs.orgacs.orgberkeley.edursc.orgnih.govoup.com For the synthesis of this compound, a directed H/D exchange could be employed. A directing group on the butanoic acid backbone could guide a metal catalyst to selectively activate the C-H bonds of the methyl group at the C-2 position.

Iridium complexes, in particular, have shown broad applicability in H/D exchange reactions under mild conditions. acs.orgberkeley.edursc.orgnih.gov Palladium-catalyzed methods, often using D2O as the deuterium source, are also prevalent. ornl.govchemrxiv.orgacs.orgnih.govoup.comnih.gov

| Metal Catalyst | Directing Group | Deuterium Source | Key Features | Reference |

| Iridium(I) complexes | Carboxylate | D2O | Mild reaction conditions, high selectivity for ortho-hydrogens in aromatic acids. | strath.ac.uk |

| Palladium(II) acetate (B1210297) | 8-Aminoquinoline | D2O | Selective β-C(sp3)-H deuteration of aliphatic amides. | acs.org |

| Cp*(PMe3)IrCl2 | None (substrate dependent) | D2O | Effective for various organic substrates, including those with polar groups. | acs.org |

Acid/Base-Mediated Regioselective Deuterationnih.govacs.orglibretexts.org

Acid- or base-mediated H/D exchange can be effective for protons in acidic or basic environments. nih.govacs.orglibretexts.org For this compound, the α-proton at the C-2 position is acidic and can be exchanged for deuterium under basic conditions using a deuterium source like D2O. However, this approach would likely lead to racemization of the stereocenter if it is already established. Therefore, this method would be more suitable for introducing the deuterium at the α-position before the stereocenter is set or if a racemic product is desired. A practical protocol for synthesizing α-deuterated carboxylic acids involves the H/D exchange and subsequent decarboxylation of corresponding malonic acids in D2O. nih.gov

Visible-Light Photocatalytic Deuterationnih.govorganic-chemistry.orgorganic-chemistry.orgnju.edu.cnrsc.orgresearchgate.netrsc.orgnih.govrsc.org

Visible-light photoredox catalysis has emerged as a mild and powerful tool for various chemical transformations, including deuteration. nih.govorganic-chemistry.orgorganic-chemistry.orgresearchgate.netnih.gov This method often involves the generation of radical intermediates that can be trapped by a deuterium source. For the synthesis of this compound, a photocatalytic approach could be designed to selectively generate a radical at the desired methyl group, followed by deuterium atom transfer. Decarboxylative deuteration of α-oxo carboxylic acids using visible light has been reported to produce C1-deuterated aldehydes. nih.govorganic-chemistry.org A similar strategy could potentially be adapted for the target molecule.

Recent studies have shown that aliphatic carboxylic acids can undergo highly selective decarboxylative deuteration using synergistic photoredox and hydrogen atom transfer (HAT) catalysis, with D2O as the deuterium source. rsc.org This method has demonstrated excellent deuterium incorporation and functional group tolerance. rsc.org

Synthesis from Deuterated Precursors and Building Blocks

A primary strategy for the synthesis of this compound involves the use of pre-fabricated deuterated building blocks. This approach ensures the precise and high-level incorporation of deuterium at the desired position. The core of this methodology lies in introducing a trideuteriomethyl (-CD₃) group onto a suitable chiral precursor that already contains the butanoic acid backbone or a synthon that can be readily converted to it.

The introduction of a trideuteriomethyl group can be effectively achieved by employing powerful trideuterated methylating agents. These reagents are the deuterated counterparts of common methylating agents and react via nucleophilic substitution (Sₙ2) pathways. wikipedia.org The synthesis of the target molecule would typically involve the generation of a nucleophilic center at the C2 position of a chiral butanoic acid derivative, followed by alkylation with a CD₃ electrophile.

A common route involves the diastereoselective alkylation of a chiral enolate derived from a butanoic acid precursor. For instance, an ester of (S)-2-methylbutanoic acid could be deprotonated at the C2 position, but this would lead to racemization. A more stereocontrolled approach would start with a chiral precursor like (S)-2-aminobutanoic acid or (S)-2-hydroxybutanoic acid, which can be converted into a suitable substrate for stereospecific methylation.

Several trideuterated methylating agents are available for this purpose, each with its own reactivity profile and applications. nih.govresearchgate.net The choice of agent depends on the specific substrate and desired reaction conditions.

Trideuteroiodomethane (CD₃I) : A widely used and commercially available reagent for introducing the -CD₃ group. It readily reacts with a variety of nucleophiles.

Dimethyl-d₆ sulfate ((CD₃)₂SO₄) : A potent and efficient trideuteriomethylating agent, analogous to dimethyl sulfate.

Trideuteromethyl trifluoromethanesulfonate (CD₃OTf) : A highly reactive "magic methyl" analogue, used for methylating less reactive nucleophiles. wikipedia.org

5-(methyl-d₃)-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate (DMTT) : A biomimetic methylating agent designed as an analogue of S-adenosylmethionine (SAM), which offers excellent functional group compatibility and high levels of deuterium incorporation under mild conditions. nih.gov

The general synthetic sequence would involve the alkylation of a chiral enolate derived from a butanoic acid precursor, such as one bearing a chiral auxiliary to direct the stereochemistry.

Table 1: Selected Trideuteromethylating Agents and Their Properties

| Agent Name | Formula | Key Features | Typical Nucleophiles |

|---|---|---|---|

| Trideuteroiodomethane | CD₃I | Commercially available, versatile | Enolates, alkoxides, amines |

| Dimethyl-d₆ sulfate | (CD₃)₂SO₄ | Highly reactive, efficient | Carboxylates, phenols |

| Trideuteromethyl triflate | CD₃OTf | Very powerful electrophile | Weakly nucleophilic substrates |

This table is interactive. Click on the headers to sort the data.

Research into novel methylating agents has led to the development of reagents that operate under very mild conditions. For example, the DMTT reagent has been shown to selectively methylate-d₃ carboxylic acids in the presence of other nucleophilic groups, achieving high yields and complete deuterium retention. nih.gov This selectivity would be advantageous in a multi-step synthesis of a complex molecule.

Reductive deuteration offers an alternative pathway for introducing deuterium. While direct reduction of a carbonyl to a trideuteriomethyl group is challenging, this technique is highly valuable for preparing deuterated precursors. For example, methods have been developed for the synthesis of α,α-dideuterio alcohols from carboxylic acid derivatives. mdpi.comresearchgate.net A single electron transfer (SET) reductive deuteration of acyl chlorides using samarium(II) iodide (SmI₂) and deuterium oxide (D₂O) provides a method with remarkable functional group tolerance and high deuterium incorporation. mdpi.com

While this specific method yields a CD₂OH group, the underlying principle of using a reducing agent in combination with a deuterium source can be adapted. To synthesize this compound, a synthetic intermediate containing a functional group that can be exhaustively reduced to a -CD₃ group would be required. For example, a precursor such as (2S)-2-(trichloromethyl)butanoic acid could potentially be reduced to the desired product using a powerful deuteride source like lithium aluminum deuteride (LiAlD₄).

The direct H/D exchange at the α-position of carboxylic acid derivatives is another relevant technique. Research has shown that using triethylamine (Et₃N) as a catalyst and D₂O as the deuterium source can achieve highly regioselective H/D exchange on the α-position of pentafluorophenyl (Pfp) esters. researchgate.net While this method targets the α-carbon of the main chain, similar principles could be explored for the selective exchange on the methyl substituent under specific catalytic conditions.

Optimization of Deuterium Incorporation and Isotopic Purity

Achieving high isotopic purity is a critical goal in the synthesis of deuterated compounds to ensure their utility in sensitive applications. The optimization process involves carefully controlling reaction conditions to maximize deuterium incorporation while minimizing side reactions that could lead to isotopic scrambling or dilution. acs.org

Several factors influence the final level of deuterium incorporation:

Deuterium Source : The isotopic enrichment of the deuterium source (e.g., D₂O, CD₃I, LiAlD₄) is paramount. Using sources with >99% D-enrichment is standard practice.

Reaction Conditions : Temperature, reaction time, and pressure can affect the efficiency and selectivity of deuteration. For H/D exchange reactions, prolonged reaction times or elevated temperatures may be necessary but can also lead to undesired side reactions. mdpi.com

Catalyst Choice : In catalyst-driven reactions, the nature of the catalyst is crucial. For instance, in transition metal-catalyzed H/D exchange, the choice of metal and ligand can dramatically influence regioselectivity and the degree of deuterium incorporation. acs.orgnih.gov

Solvent : The reaction solvent can play a role, particularly in preventing back-exchange. Using aprotic solvents or deuterated protic solvents can help maintain high isotopic purity.

Work-up Procedure : The purification process must be designed to avoid loss of deuterium. This often involves using D₂O for aqueous extractions or avoiding acidic/basic conditions that could catalyze back-exchange.

Table 2: Strategies for Optimizing Deuterium Incorporation

| Parameter | Strategy | Rationale | Potential Issues |

|---|---|---|---|

| Reagent Purity | Use deuterium source with >99% isotopic enrichment. | The maximum achievable incorporation is limited by the purity of the source. | High cost of highly enriched reagents. |

| Reaction Time | Optimize reaction duration through kinetic studies. | Ensures the reaction goes to completion without allowing for side reactions. | Prolonged times can lead to degradation or isotopic scrambling. |

| Temperature | Control temperature precisely. | Balances reaction rate with catalyst stability and selectivity. | Higher temperatures may decrease selectivity or cause H/D scrambling. |

| Catalyst/Base | Select catalyst/base to avoid H/D exchange with solvent/reagents. | Prevents isotopic dilution from non-deuterated sources. | Catalyst may have its own exchangeable protons. |

| Work-up | Quench reaction with D₂O; use deuterated solvents for extraction. | Minimizes exposure to protic sources that can cause back-exchange. | Practicality and cost of deuterated work-up reagents. |

This table is interactive. Click on the headers to sort the data.

The precise determination of deuterium incorporation and isotopic purity is typically accomplished using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy ('H NMR and ²H NMR) and high-resolution mass spectrometry (HRMS). acs.org 'H NMR can be used to quantify the reduction in signal intensity at the site of deuteration, while mass spectrometry shows the mass shift corresponding to the number of incorporated deuterium atoms. For complex mixtures of isotopologues, advanced techniques like molecular rotational resonance (MRR) spectroscopy can provide highly accurate quantitative analysis of isotopic purity. acs.org

Advanced Analytical Characterization Techniques for 2s 2 Trideuteriomethyl Butanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium (B1214612) Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. In the analysis of isotopically labeled compounds such as (2S)-2-(trideuteriomethyl)butanoic acid, NMR provides unparalleled insight into the precise location and effects of isotopic substitution. Specific NMR methodologies are employed to confirm the structural integrity and verify the position of the deuterium label.

¹H NMR Spectral Features and Deshielding Effects in Deuterated Compounds

The ¹H NMR spectrum provides the most immediate evidence of successful deuteration. In the non-deuterated parent compound, (2S)-2-methylbutanoic acid, the spectrum displays distinct signals for each proton environment. docbrown.inforesearchgate.net The introduction of a trideuteriomethyl group at the C2 position in this compound results in significant and predictable changes in the ¹H NMR spectrum.

The most notable feature is the disappearance of the signal corresponding to the C2-methyl protons. Furthermore, the substitution of protons with deuterons induces subtle upfield shifts (increased shielding) on the chemical shifts of neighboring protons, an effect known as the deuterium isotope effect. nih.govacs.org The signal for the single proton at the C2 position is also simplified; the complex splitting caused by the adjacent methyl protons is replaced by a much smaller coupling to the three deuterons (spin I=1), which is often unresolved, simplifying the multiplet. wordpress.com The proton at C2 would thus appear as a triplet due to coupling only with the C3 methylene (B1212753) protons.

Table 1: Comparison of Expected ¹H NMR Spectral Data for (2S)-2-methylbutanoic acid and this compound

| Proton Assignment | (2S)-2-methylbutanoic acid (Expected δ, ppm) | This compound (Expected δ, ppm) | Expected Multiplicity (Deuterated) |

| H-2 | ~2.4 | Slightly upfield of 2.4 | Triplet (t) |

| H-3 (CH₂) | ~1.6 | Slightly upfield of 1.6 | Multiplet (m) |

| H-4 (CH₃) | ~0.9 | ~0.9 | Triplet (t) |

| C2-CH₃/CD₃ | ~1.1 | Signal Absent | N/A |

| COOH | ~11-12 | ~11-12 | Singlet (s) |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data for the non-deuterated compound is based on typical values for 2-methylbutanoic acid. chemicalbook.com

¹³C NMR Applications for Structural Elucidation and Isotopic Distribution

¹³C NMR spectroscopy is instrumental in confirming the carbon skeleton and identifying the specific site of deuteration. In a proton-decoupled ¹³C NMR spectrum of this compound, five distinct carbon signals are expected, corresponding to the four unique carbon atoms in the butanoic acid chain and the carboxylic acid carbon. docbrown.infodocbrown.info

The carbon atom directly bonded to the deuterium atoms (the trideuteriomethyl carbon) exhibits two key features:

Isotope-Induced Shift: The resonance for the labeled carbon is shifted upfield compared to its non-deuterated counterpart. This is known as a one-bond (α) isotope effect. nih.gov

C-D Coupling: Due to the spin (I=1) of deuterium, the signal for the CD₃ carbon is split into a multiplet (a 1:3:6:7:6:3:1 septet is theoretically expected), which is clearly distinguishable from the singlet observed for a CH₃ group in a standard proton-decoupled spectrum.

Additionally, the carbon atom at the C2 position, which is two bonds away from the deuterons, will also experience a smaller upfield shift, known as a two-bond (β) isotope effect. nih.gov These distinctive features in the ¹³C spectrum provide unambiguous evidence of the label's position and the isotopic distribution within the molecule.

Table 2: Comparison of Expected ¹³C NMR Chemical Shifts (δ, ppm)

| Carbon Assignment | (2S)-2-methylbutanoic acid (Approx. δ) | This compound (Expected δ) | Key Features in Deuterated Spectrum |

| C1 (COOH) | ~181 | ~181 | Minor upfield shift possible |

| C2 | ~41 | Upfield shift (β-effect) | Singlet |

| C3 | ~26 | Minor upfield shift possible | Singlet |

| C4 | ~11 | No significant shift | Singlet |

| C2-Methyl (CH₃/CD₃) | ~16 | Upfield shift (α-effect) | Multiplet (due to C-D coupling) |

Note: Chemical shifts are approximate and based on values for similar structures like 2-methylbutanoic and butanoic acid. docbrown.infodocbrown.infonih.gov

Deuterium NMR (²H NMR) for Positional Isotopic Analysis

Deuterium NMR (²H NMR) is a powerful technique that directly observes the deuterium nuclei, offering definitive confirmation of isotopic labeling. wikipedia.org Since the natural abundance of deuterium is very low (~0.016%), a signal in the ²H NMR spectrum is conclusive proof of successful enrichment. wikipedia.org

For this compound, the ²H NMR spectrum is expected to be very simple, showing a single resonance peak. This single peak confirms that all deuterium atoms in the molecule are chemically equivalent, consistent with their location within a single trideuteriomethyl group. While the chemical shift range in ²H NMR is similar to that of ¹H NMR, the resolution is generally lower. wikipedia.org This method is highly specific for verifying the position of the deuterium label and is often used to quantify the level of deuteration at specific molecular sites. acs.org

Advanced 2D NMR Techniques (e.g., HSQC, DOSY) for Complex Labeled Structures

For complex molecules, one-dimensional NMR spectra can become crowded. Two-dimensional (2D) NMR techniques provide greater resolution by spreading signals across two frequency axes, revealing correlations between nuclei. wikipedia.org

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps correlations between a heteronucleus (like ¹³C) and protons attached directly to it. wikipedia.orglibretexts.org In a standard ¹H-¹³C HSQC spectrum of this compound, a cross-peak for the C2-methyl group would be absent, confirming the replacement of protons with deuterons. A more specialized, but powerful, experiment is the ¹³C-²H HSQC, which would show a direct correlation between the methyl carbon signal and the deuteron (B1233211) signal, providing unequivocal proof of the C-D bond and the label's location.

Diffusion-Ordered Spectroscopy (DOSY): This technique separates the NMR signals of different molecules in a mixture based on their diffusion rates. In a DOSY spectrum, all signals originating from the same molecule will have the same diffusion coefficient and will align horizontally. This can be used to confirm that the signals attributed to this compound belong to a single species and can differentiate them from solvent or impurity signals.

Mass Spectrometry (MS) for Isotope Abundance and Fragmentation Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and isotopic composition of labeled compounds. It provides data on isotopic enrichment and can offer structural information through the analysis of fragmentation patterns. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination of Isotopologues

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or more decimal places. uni-rostock.de This precision allows for the differentiation of ions with the same nominal mass but different elemental compositions, a concept known as the mass defect. uni-rostock.decaltech.edu

HRMS is essential for analyzing this compound because it can unambiguously confirm the incorporation of three deuterium atoms. The exact mass of the deuterated molecule is significantly different from its non-deuterated counterpart, as well as from any potential isobaric impurities. By comparing the measured mass to the calculated theoretical mass, the elemental formula (including the number of deuterium atoms) can be confirmed. caltech.educaltech.edu Furthermore, HRMS is used to determine isotopic purity by measuring the relative abundance of the different isotopologues (e.g., molecules containing zero, one, two, or three deuterium atoms) in the sample. nih.govnih.gov

Table 3: Theoretical Monoisotopic Masses of (2S)-2-methylbutanoic acid Isotopologues

| Compound | Formula | Theoretical Monoisotopic Mass (Da) |

| (2S)-2-methylbutanoic acid | C₅H₁₀O₂ | 102.06808 |

| This compound | C₅H₇D₃O₂ | 105.08696 |

Note: Masses calculated using monoisotopic masses: C=12.00000, H=1.00783, O=15.99491, D=2.01410.

Chromatographic-Mass Spectrometric (GC-MS, LC-MS) Methodologies for Quantitative Analysis

Quantitative analysis of this compound relies heavily on the coupling of chromatographic separation with mass spectrometric detection, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). These hyphenated techniques provide the selectivity and sensitivity required for accurate measurement in complex matrices.

For GC-MS analysis, the carboxylic acid is typically converted into a more volatile ester derivative, such as a pentafluorobenzyl (PFB) ester, prior to injection. nih.gov This derivatization improves chromatographic peak shape and thermal stability. Separation is often achieved on mid-polar columns, such as those with a cypropenyl-polysiloxane stationary phase (e.g., DB-225ms), which are effective for resolving short-chain fatty acids and their isomers. nih.gov In some cases, to achieve baseline separation from interfering compounds or isomers, two columns of different polarity are hyphenated in tandem. nih.gov Quantification is performed using selected ion monitoring (SIM) or by integrating the total ion current (TIC) of the analyte's mass spectrum.

LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a powerful tool for quantifying carboxylic acids without the need for derivatization, although derivatization is often used to enhance sensitivity and chromatographic retention on reversed-phase columns. nih.govnih.gov Common derivatizing agents include 3-nitrophenylhydrazine (B1228671) (3-NPH), which reacts with the carboxylic acid group to form a more readily ionizable and chromatographically retained derivative. shimadzu.co.kr The use of Ultra-High-Performance Liquid Chromatography (UHPLC) provides rapid and high-resolution separations. Quantification is typically performed using multiple reaction monitoring (MRM), which offers exceptional specificity and low limits of detection by monitoring a specific fragmentation transition from a precursor ion to a product ion. nih.gov For this compound, this method allows for precise quantification, even in complex biological samples.

Table 1: Comparison of GC-MS and LC-MS for Quantitative Analysis

| Feature | GC-MS Methodology | LC-MS/MS Methodology |

| Sample State | Gaseous | Liquid |

| Derivatization | Often required (e.g., esterification) to increase volatility. nih.gov | Optional, but often used (e.g., 3-NPH) to improve retention and ionization. nih.govshimadzu.co.kr |

| Separation Column | Capillary columns (e.g., DB-225ms, DB-5ms). nih.gov | Reversed-phase columns (e.g., C18). nih.gov |

| Detection Mode | Selected Ion Monitoring (SIM) or Full Scan. | Multiple Reaction Monitoring (MRM). nih.gov |

| Key Advantage | High chromatographic resolution for volatile compounds. | High sensitivity and specificity for a wide range of polarities. |

Deuterium-Induced Alterations in Mass Spectrometric Fragmentation Patterns

The mass spectrum of a molecule provides a fingerprint based on its mass-to-charge ratio (m/z) and its fragmentation pattern upon ionization. The introduction of three deuterium atoms in the methyl group of 2-methylbutanoic acid causes predictable and informative shifts in its mass spectrum.

The molecular ion ([M]•+) peak for this compound will appear at an m/z value three units higher than its non-deuterated counterpart, reflecting the mass difference between three deuterium atoms and three protium (B1232500) atoms.

The fragmentation pattern of short-chain aliphatic carboxylic acids under electron ionization (EI) in GC-MS is well-characterized. A prominent fragmentation pathway for butanoic acid is the McLafferty rearrangement, which results in a characteristic peak at m/z 60. jove.comdocbrown.info Another key fragmentation is the alpha-cleavage (α-cleavage) of the alkyl chain. For 2-methylbutanoic acid, cleavage of the ethyl group results in a fragment at m/z 59 ([M-29]+), while the most stable and abundant fragment is often the acylium ion [CH3CH2CH(CH3)CO]+, though further fragmentation is common.

For this compound, any fragment that retains the trideuteriomethyl group will exhibit a +3 Da mass shift compared to the corresponding fragment from the unlabeled compound. For instance, the molecular ion will be observed at m/z 105 instead of 102. The loss of the ethyl group (C2H5•) would lead to a fragment ion at m/z 76 ([M-29]+). The presence of these shifted ions provides definitive evidence of successful deuteration at the intended position. In some cases, deuterium migration can occur during fragmentation, which can complicate spectral interpretation but also provide insight into fragmentation mechanisms. sci-hub.se

Table 2: Predicted Mass Shifts for Key Fragments of this compound

| Fragment Identity | Structure of Ion | m/z (Unlabeled 2-methylbutanoic acid) | Predicted m/z this compound |

| Molecular Ion | [C5H10O2]+ | 102 | 105 |

| Loss of Hydroxyl | [M - •OH]+ | 85 | 88 |

| Loss of Carboxyl | [M - •COOH]+ | 57 | 60 |

| Acylium Ion | [M - •C2H5]+ | 73 | 76 |

| McLafferty Rearrangement | [C2H4O2]+ | 60 | 60 (No change expected) |

Chromatographic Separations of Deuterated Analogs

Examination of Retention Time Shifts in Liquid and Gas Chromatography

A subtle but significant phenomenon in chromatography is the isotopic effect on retention time. Deuterated compounds often exhibit slightly different retention times compared to their protium (non-deuterated) analogs. nih.gov

In gas chromatography (GC), deuterated compounds typically elute earlier than their corresponding protiated versions when using nonpolar stationary phases. nih.govchromforum.org This is known as an "inverse isotope effect." The effect is attributed to the slightly smaller van der Waals radius and lower polarizability of the C-D bond compared to the C-H bond, leading to weaker interactions with the stationary phase. The magnitude of this shift can be influenced by the number and location of deuterium atoms and the type of stationary phase. nih.gov For this compound, a small but measurable decrease in retention time relative to unlabeled 2-methylbutanoic acid would be expected on a standard nonpolar or mid-polar GC column.

In reversed-phase liquid chromatography (LC), a similar effect is often observed, where the deuterated compound can elute slightly earlier than the unlabeled compound. skyline.ms This is because the C-D bond is less lipophilic than the C-H bond, leading to a slightly weaker interaction with the nonpolar C18 stationary phase and thus a shorter retention time. While generally small, this retention time shift must be accounted for when developing quantitative LC-MS methods, especially when using the unlabeled compound as an external standard.

Chiral Chromatography for Enantiomeric Purity Assessment of (2S) Isomers

Since this compound is a chiral molecule, verifying its enantiomeric purity—that is, the excess of the (2S)-enantiomer over the (2R)-enantiomer—is critical. This is accomplished using chiral chromatography. csfarmacie.cz

Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for this assessment. The technique uses a chiral stationary phase (CSP) that can interact differently with the two enantiomers. ntu.edu.sg The stationary phase contains a single enantiomer of a chiral selector, which forms transient, diastereomeric complexes with the enantiomers of the analyte. Due to differences in the stability or conformation of these complexes, one enantiomer interacts more strongly with the CSP and is retained longer on the column, resulting in separation into two distinct peaks. sigmaaldrich.com

For chiral carboxylic acids, CSPs based on cyclodextrin (B1172386) derivatives (e.g., β-cyclodextrin) are particularly effective. nih.govacs.org The hydrophobic cavity and chiral hydroxyl groups on the rim of the cyclodextrin molecule provide the sites for differential interaction. By separating a sample of this compound on an appropriate chiral column, the presence of any (2R) isomer can be detected and quantified, allowing for the determination of the enantiomeric excess (e.e.).

An alternative, though less common, approach is the indirect method. This involves reacting the enantiomeric mixture with a chirally pure derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) chromatography column. nih.gov

Vibrational Spectroscopy (Raman, IR) for C-D Bond Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is an indispensable tool for confirming the successful incorporation of deuterium into a molecule's structure. These techniques probe the vibrational frequencies of chemical bonds.

The key principle is that the vibrational frequency of a bond is dependent on the masses of the connected atoms. The substitution of a lighter hydrogen atom (protium, ¹H) with a heavier deuterium atom (²H) results in a significant and predictable decrease in the bond's stretching frequency.

The C-H stretching vibrations typically appear in the 2850–3000 cm⁻¹ region of the IR and Raman spectra. In contrast, the corresponding C-D stretching vibrations are found in a much lower frequency range, approximately 2050–2350 cm⁻¹. ruc.dk This region of the spectrum is often called the "silent region" because it is largely free from other fundamental vibrational modes, making the C-D stretch a clear and unambiguous marker for deuteration. researchgate.net

For this compound, the appearance of strong absorption bands in the ~2250 cm⁻¹ region in its IR or Raman spectrum, coupled with the diminished intensity of the standard methyl C-H stretching bands, provides direct evidence for the presence of the C-D bonds in the trideuteriomethyl group. ruc.dkroyalsocietypublishing.org This non-destructive analysis is essential for confirming the identity and successful synthesis of the labeled compound.

Table 3: Characteristic Vibrational Frequencies for C-H and C-D Bonds

| Bond Type | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

| C-H Stretch (sp³) | 2850 - 3000 | IR, Raman |

| C-D Stretch (sp³) | 2050 - 2350 | IR, Raman |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | IR, Raman |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (broad) | IR |

Applications in Mechanistic and Pathway Elucidation Studies

Isotopic Tracer Studies in Metabolic Pathway Elucidation

As a stable, non-radioactive isotopologue of a naturally occurring branched-chain fatty acid, (2S)-2-(trideuteriomethyl)butanoic acid serves as an excellent tracer to follow the metabolic fate of its unlabeled counterpart, (S)-2-methylbutanoic acid. wikipedia.orgresearchgate.net This technique allows researchers to track the molecule's journey through various metabolic processes within a biological system. clearsynth.com

Deuterium-labeled fatty acids are well-established tools for studying fatty acid metabolism, including oxidation and synthesis. metsol.comnih.gov this compound can be used to probe the pathways of branched-chain fatty acid degradation. When introduced into a biological system, its breakdown can be monitored by detecting the appearance of the deuterium (B1214612) label in downstream metabolites. This methodology is analogous to studies using deuterated palmitic acid to quantify dietary fat oxidation, where the deuterium from the oxidized fatty acid is incorporated into the body's water pool and can be measured in blood, urine, or saliva. nih.gov

Conversely, this compound is instrumental in studying biosynthetic pathways where 2-methylbutanoic acid or its activated form, 2-methylbutyryl-CoA, serves as a building block. For instance, the biosynthesis of certain natural products, like the antibiotic antimycin, utilizes an isoleucine-derived 2-methylbutyryl-CoA as an unusual starter unit for polyketide synthesis. nih.gov Feeding studies with this compound would allow researchers to confirm its incorporation into the final product by mass spectrometry, thereby verifying its role as a precursor and elucidating the biosynthetic assembly line. nih.govnih.gov

Stable isotope tracing is a cornerstone of metabolic flux analysis, which quantifies the rates of metabolic reactions. wikipedia.orgnih.gov The introduction of this compound into a cellular system allows for the precise tracking of its atoms through interconnected biochemical networks. The trideuteriomethyl group provides a distinct mass signature (+3 Da) that can be easily detected by mass spectrometry (MS). nih.gov

By measuring the rate of appearance of this mass-shifted compound and its subsequent metabolites in different cellular compartments or biofluids, researchers can calculate the flux through specific pathways. nih.govnih.gov This approach provides quantitative insights into how metabolic networks adapt to different physiological or pathological states. The use of deuterium is particularly advantageous as it avoids the complexities of acetate (B1210297) correction factors sometimes required in ¹³C-based studies of fat oxidation. metsol.com

| Compound | Unlabeled Mass (Da) | Labeled Mass (Da) | Mass Shift (Δm/z) | Metabolic Significance |

|---|---|---|---|---|

| 2-Methylbutanoic acid | 102.13 | 105.15 | +3 | Administered Tracer |

| 2-Methylbutyryl-CoA | 853.66 | 856.68 | +3 | Activated form for biosynthesis/degradation |

| Propionyl-CoA | 825.61 | No label expected | 0 | Degradation product |

| Acetyl-CoA | 809.59 | No label expected | 0 | Degradation product |

Note: Standard degradation of isoleucine (and thus 2-methylbutanoic acid) yields acetyl-CoA and propionyl-CoA, with the methyl group being lost, hence no deuterium label would be expected in these specific end products.

The metabolism of branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—is critical for cellular energy and nitrogen balance. researchgate.net (S)-2-Methylbutanoic acid is a key intermediate in the catabolism of the BCAA L-isoleucine. njchm.com Therefore, its deuterated analog, this compound, is an ideal tracer for investigating this pathway. nih.gov

The breakdown of BCAAs is initiated by branched-chain aminotransferases (BCATs) to form branched-chain α-ketoacids (BCKAs), which are then irreversibly decarboxylated by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex. nih.govmdpi.com By administering this compound, which can be converted to its CoA ester and enter the isoleucine catabolic pathway, researchers can trace its flow and measure the activity of subsequent enzymes. This allows for the study of metabolic dysregulation in diseases like insulin (B600854) resistance and cancer, where altered BCAA metabolism is often observed. nih.govmdpi.com

Understanding Organic Reaction Mechanisms

Beyond its use in biological tracing, the physical-organic properties of this compound are leveraged to study the mechanisms of chemical reactions. acs.org

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in a reactant is replaced with one of its isotopes. wikipedia.orglibretexts.org The C-D bond is energetically stronger than the C-H bond, meaning it requires more energy to break. princeton.edu If a C-H bond on the methyl group of 2-methylbutanoic acid is broken or formed in the rate-determining step (RDS) of a reaction, the reaction will proceed more slowly with this compound. epfl.chnih.gov

This phenomenon, known as a primary KIE, is a powerful diagnostic tool. wikipedia.org By comparing the reaction rates of the deuterated (k_D) and non-deuterated (k_H) compounds, a KIE value (k_H/k_D) can be calculated. A significant KIE (typically > 2) indicates that the C-H bond is being cleaved in the slowest step of the reaction mechanism. princeton.eduepfl.ch Conversely, a KIE value near 1 suggests that C-H bond cleavage is not involved in the RDS. researchgate.net This allows chemists to map the energy landscape of a reaction and identify its critical transition state. nih.gov

| Observed KIE (k_H/k_D) | Interpretation | Implication for Reaction Mechanism |

|---|---|---|

| ~ 1.0 | No primary KIE | C-H bond cleavage does not occur in the rate-determining step. |

| 1.1 - 1.5 | Secondary KIE | Isotopic substitution is at a position adjacent to the reaction center, causing minor rate changes due to hybridization or steric effects. wikipedia.org |

| 2.0 - 8.0 | Primary KIE | C-H bond cleavage is part of the rate-determining step. libretexts.org |

| < 1.0 | Inverse KIE | A C-H bond becomes stiffer (e.g., due to rehybridization) in the transition state compared to the ground state. |

Isotopic labeling is a definitive method for tracking the stereochemical fate of molecules during a reaction. acs.orgacs.org The compound this compound has a defined stereocenter at the C2 position. While the deuterium label is on the adjacent methyl group, it serves as a robust tag to follow the molecule without interfering with reactions at the chiral center. researchgate.net

For example, in a nucleophilic substitution reaction at the C2 carbon, it is crucial to know whether the reaction proceeds with inversion of configuration (like in an S_N2 reaction), retention of configuration, or racemization. ochemtutor.com By using the enantiomerically pure this compound as the starting material, the stereochemistry of the product, which still contains the trideuteriomethyl tag, can be analyzed. This allows chemists to unambiguously determine the stereospecificity of the reaction, providing deep insight into the transition state geometry and the reaction pathway. acs.org

Deuterium Labeling for Advanced Structural and Conformational Analysis

The substitution of protium (B1232500) (¹H) with deuterium (²H or D) in a molecule like this compound induces minimal changes to its electronic structure and chemical reactivity. However, the significant difference in nuclear mass and magnetic properties between the two isotopes provides a powerful handle for sophisticated analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques can exploit the presence of deuterium to reveal detailed structural and dynamic information that would be difficult or impossible to obtain from the unlabeled counterpart.

Use in NMR for Conformational Dynamics and Molecular Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure and dynamics of molecules in solution. The introduction of deuterium at a specific site, as in this compound, offers several advantages for NMR-based conformational analysis.

The primary benefit of selective deuteration is the simplification of proton (¹H) NMR spectra. The deuterium nucleus has a different gyromagnetic ratio and a nuclear spin of 1 (compared to 1/2 for protons), which means it is typically not observed in standard ¹H NMR experiments. Consequently, the signals from the deuterated methyl group are absent in the ¹H NMR spectrum of this compound. This spectral simplification can be crucial for resolving overlapping signals and facilitating the unambiguous assignment of the remaining proton resonances.

Furthermore, the absence of protons on the deuterated methyl group eliminates the spin-spin coupling interactions that would normally exist between the methyl protons and the adjacent methine proton at the C2 position. This decoupling effect further simplifies the spectrum and can help in the precise measurement of other coupling constants, which are vital for determining dihedral angles and thus the conformational preferences of the molecule.

The study of molecular dynamics and interactions also benefits from selective deuteration. For instance, Nuclear Overhauser Effect (NOE) experiments, which measure through-space interactions between protons, can be used to determine intermolecular distances. By observing NOEs between the remaining protons of this compound and other molecules, such as a binding partner, the specific orientation and proximity of different parts of the molecule can be mapped out. The deuterated methyl group serves as a "silent" reporter, allowing for a clearer interpretation of the NOE data involving the other protons.

To illustrate the effect of deuteration on NMR spectra, a comparison of the expected ¹H NMR chemical shifts and multiplicities for (2S)-2-methylbutanoic acid and its trideuteriomethyl analogue is presented below.

| Proton | (2S)-2-methylbutanoic acid | This compound |

| -CH(CH₃)- | Multiplet | Quartet |

| -CH₂- | Multiplet | Multiplet |

| -CH₃ (ethyl) | Triplet | Triplet |

| -CH₃ (methyl) | Doublet | Absent |

| -COOH | Singlet (broad) | Singlet (broad) |

Application in Mass Spectrometry for Unraveling Molecular Structures in Complex Mixtures

Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. When coupled with a separation technique like liquid chromatography (LC), it becomes a powerful tool for identifying and quantifying compounds in complex mixtures. The use of stable isotope-labeled compounds, such as this compound, as internal standards is a cornerstone of quantitative mass spectrometry. clearsynth.comscioninstruments.com

In a typical LC-MS experiment, a known amount of the deuterated standard is added to a sample containing the unlabeled analyte. clearsynth.com The deuterated standard co-elutes with the analyte but is readily distinguished by its higher mass. scioninstruments.com Since this compound has three deuterium atoms, its molecular weight is three daltons higher than that of the unlabeled (2S)-2-methylbutanoic acid. This mass difference allows the mass spectrometer to detect both compounds simultaneously. Because the labeled and unlabeled compounds have nearly identical physicochemical properties, any sample loss during preparation or fluctuations in instrument response will affect both equally. scioninstruments.com This allows for highly accurate and precise quantification of the analyte by comparing its peak area to that of the known amount of the internal standard. clearsynth.com

Beyond quantification, deuterium labeling is instrumental in structural elucidation, particularly in the analysis of fragmentation patterns in tandem mass spectrometry (MS/MS). In MS/MS, a specific parent ion is selected and fragmented, and the masses of the resulting fragment ions are measured. chromatographyonline.com By comparing the fragmentation patterns of the labeled and unlabeled compounds, one can deduce the location of the label within the molecule.

For this compound, the trideuteriomethyl group will be retained in some fragments and lost in others. This provides definitive information about the connectivity of the atoms in the molecule. For example, a fragment containing the C2 carbon and the attached methyl group will show a mass shift of +3 Da compared to the corresponding fragment from the unlabeled compound. Conversely, a fragment resulting from the loss of the methyl group will have the same mass for both the labeled and unlabeled compounds. This information is invaluable for confirming the structure of metabolites or other unknown compounds in complex biological or environmental samples. chromatographyonline.com

A hypothetical fragmentation pattern for (2S)-2-methylbutanoic acid and its trideuteriomethyl analogue is presented below to illustrate this principle.

| Fragment Ion | Structure | m/z (Unlabeled) | m/z (Labeled) | Mass Shift (Da) |

| [M-CH₃]⁺ | [C₄H₇O₂]⁺ | 87 | 87 | 0 |

| [M-C₂H₅]⁺ | [C₃H₅O₂]⁺ | 73 | 76 | +3 |

| [M-COOH]⁺ | [C₄H₉]⁺ | 57 | 60 | +3 |

| [COOH]⁺ | [CHO₂]⁺ | 45 | 45 | 0 |

Stereochemical and Isotopic Effects Research

Impact of Deuterium (B1214612) on Chirality and Stereochemical Stability

The introduction of deuterium in place of protium (B1232500) can have a notable effect on the stability of a chiral center, particularly if the atom at that center is prone to racemization. Racemization, the process by which an enantiomerically pure substance converts into a mixture of equal parts of both enantiomers, often proceeds through a mechanism involving the cleavage of a bond at the stereocenter. springernature.com The C-D bond is stronger and has a lower zero-point energy than a C-H bond, making it more difficult to break. libretexts.orgwikipedia.org

This principle is the basis for a strategy known as Deuterium-Enabled Chiral Switching (DECS), where deuteration is used to stabilize chiral centers that would otherwise rapidly interconvert. nih.govacs.org For compounds where racemization involves the abstraction of a proton from the chiral carbon to form a planar intermediate, substituting that proton with a deuteron (B1233211) can dramatically slow the rate of enantiomerization. nih.gov

In a study on asparagine residues in peptides, substitution of the α-hydrogen with deuterium resulted in a four-fold slower rate of racemization. nih.gov The mechanism involves the formation of a succinimide (B58015) intermediate, where the removal of the α-proton (or deuteron) is a key step in the loss of stereochemical integrity. The greater strength of the C-D bond slows this removal, thereby enhancing the stereochemical stability of the residue. nih.gov While the racemization of (2S)-2-(trideuteriomethyl)butanoic acid would require cleavage of the more robust C-C bond, the principle of enhanced bond stability due to deuterium is a fundamental aspect of its chemistry.

Table 1: Effect of Deuteration on Racemization Rates of Asparagine Residues Data derived from studies on peptide deamidation. nih.gov

Compound Type Key Bond at Chiral Center Relative Rate of Racemization (approx.) Stabilization Factor Protiated Aspartyl/Isoaspartyl Residues α-C-H ~6.77 x 10⁻⁴ day⁻¹ 1x (Reference) Deuterated Aspartyl/Isoaspartyl Residues α-C-D ~1.70 x 10⁻⁴ day⁻¹ ~4x Slower

Stereospecificity and Stereoselectivity in Deuteration Reactions

The synthesis of isotopically labeled chiral molecules such as this compound requires methods that are highly selective, ensuring the deuterium is introduced at the correct position and that the desired stereochemistry is maintained or created. Stereoselectivity refers to the preference for the formation of one stereoisomer over another. wikipedia.org

Numerous modern synthetic methods allow for the highly stereoselective or stereospecific introduction of deuterium. Iridium- and ruthenium-based catalysts are particularly effective for hydrogen isotope exchange (HIE) reactions, often using readily available D₂O as the deuterium source. nih.gov For example, direct and stereoretentive deuteration of primary amines at the α-carbon has been achieved with high levels of deuterium incorporation (70-99%) and complete retention of stereochemistry using specific ruthenium complexes. nih.gov This retention is attributed to the rapid H/D exchange relative to the dissociation of the intermediate from the metal catalyst. nih.gov

Similarly, iridium-catalyzed α-selective deuteration of alcohols proceeds through a dehydrogenation-deuteration sequence, allowing for the specific labeling of the carbon bearing the hydroxyl group without affecting other positions. nih.gov For the synthesis of a molecule like this compound, a synthetic strategy could involve the stereoselective reduction of a suitable precursor with a deuterated reagent or the asymmetric alkylation of a chiral enolate with a trideuteriomethylating agent. The choice of a chiral auxiliary or catalyst is crucial for establishing the (S)-configuration at the C2 position with high enantiomeric excess.

Fundamental Studies on Secondary Kinetic Isotope Effects Induced by Deuterium at Chiral Centers

A kinetic isotope effect (KIE) is a change in reaction rate that occurs upon isotopic substitution. wikipedia.org While primary KIEs are observed when the bond to the isotope is broken in the rate-determining step, secondary kinetic isotope effects (SKIEs) arise when the isotopically substituted bond is not broken. princeton.edu In this compound, the deuterium atoms are in the β-position relative to the carboxyl functional group. Any reaction involving the carboxyl group (e.g., esterification, decarboxylation) would be expected to exhibit a β-secondary KIE.

SKIEs are typically smaller than primary KIEs but provide crucial information about the transition state of a reaction. wikipedia.orgprinceton.edu They are often categorized by the position of the isotope relative to the reaction center (α, β, etc.).

α-Secondary KIEs : Occur when an isotope is substituted on the carbon atom undergoing a change in hybridization. For a reaction where a carbon atom changes from sp³ to sp² hybridization (as in many Sₙ1 reactions or eliminations), the kH/kD is typically "normal" (greater than 1), often in the range of 1.10–1.20. wikipedia.orgprinceton.edu This is because the C-H bending vibrational frequencies are lowered in the transition state, reducing the zero-point energy difference between the deuterated and protiated compounds. Conversely, a change from sp² to sp³ results in an "inverse" KIE (kH/kD < 1). princeton.edu

β-Secondary KIEs : These effects, relevant to the CD₃ group in the target molecule, are often attributed to hyperconjugation. Hyperconjugation involves the donation of electron density from a C-H (or C-D) sigma bond into an adjacent empty or partially filled p-orbital. libretexts.org Because the C-H bond is weaker and has a higher zero-point energy than the C-D bond, it is a better electron donor. In reactions where a positive charge develops at the α-position in the transition state (e.g., carbocation formation), the protiated compound is stabilized more by hyperconjugation, leading to a faster reaction and a normal KIE (kH/kD > 1), typically around 1.1–1.2. princeton.edu

Table 2: Typical Magnitudes of Secondary Deuterium Kinetic Isotope Effects (kH/kD) Values represent general observations for reactions involving hybridization changes or hyperconjugation. wikipedia.orgprinceton.edu

Type of SKIE Reaction Center Change Typical kH/kD Range Primary Cause α-Secondary sp³ → sp² 1.10 - 1.20 (Normal) Changes in C-H bending vibrations α-Secondary sp² → sp³ 0.80 - 0.90 (Inverse) Changes in C-H bending vibrations β-Secondary Positive charge development at α-carbon 1.10 - 1.20 (Normal) Hyperconjugation (C-H is a better donor than C-D)

Conformational Analysis and Deuterium's Influence on Molecular Conformation and Isomerization

The substitution of hydrogen with deuterium can subtly influence the conformational preferences of a molecule. researchgate.net This arises from the fact that the C-D bond has a lower zero-point vibrational energy and is slightly shorter than the C-H bond. nih.govwikipedia.org These small differences can lead to a measurable equilibrium isotope effect (EIE), where the ratio of conformers at equilibrium is slightly different for the deuterated molecule compared to its protiated analog. nih.gov

In alkanes, conformational analysis involves evaluating the relative energies of staggered and eclipsed arrangements around a C-C single bond. maricopa.edulibretexts.org The most stable conformations are typically staggered, such as the anti and gauche forms. For a molecule like this compound, rotation around the C2-C3 bond would be of interest. The key interactions governing conformational preference are torsional strain (eclipsing interactions) and steric strain (van der Waals repulsion). maricopa.edu

The trideuteriomethyl (CD₃) group is considered to be sterically smaller than the methyl (CH₃) group. nih.gov This is not because the deuterium atom itself is smaller, but because the lower zero-point energy of the C-D bond leads to a smaller vibrational amplitude and a shorter average bond length. nih.gov This can reduce the steric repulsion between a CD₃ group and an adjacent group in a gauche conformation compared to a CH₃ group. This effect, while small, could lead to a slight shift in the conformational equilibrium, favoring conformations where the CD₃ group is in a more sterically crowded position than a CH₃ group would prefer. researchgate.netnih.gov

Table 3: Interaction Energy Costs in Alkane Conformations General values used to estimate strain energy in conformers. maricopa.edu

Interaction Cause Energy Cost (kJ/mol) H-H eclipsed Torsional strain 4.0 CH₃-H eclipsed Torsional strain 6.0 CH₃-CH₃ eclipsed Torsional & Steric strain 11.0 CH₃-CH₃ gauche Steric strain 3.8

The corresponding values for a CD₃ group would be expected to be slightly lower for steric interactions due to its smaller effective size.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Deuterated Systems

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry, providing a favorable balance between accuracy and computational cost. numberanalytics.comnih.gov It is particularly well-suited for studying deuterated molecules like (2S)-2-(trideuteriomethyl)butanoic acid. DFT methods can effectively model the changes in vibrational frequencies and zero-point energies (ZPE) that arise from the increased mass of deuterium (B1214612) compared to protium (B1232500), which are fundamental to understanding isotope effects. nih.gov

DFT calculations are widely used to predict various spectroscopic parameters, including NMR and IR spectra. biointerfaceresearch.comresearchgate.net For this compound, DFT can be employed to calculate how the substitution of three hydrogen atoms with deuterium in the methyl group alters the molecule's vibrational modes and magnetic shielding tensors.

Infrared (IR) Spectroscopy: The change in mass from protium to deuterium in the methyl group will cause a noticeable shift in the frequencies of vibrational modes associated with this group. Specifically, C-D stretching and bending vibrations will appear at lower wavenumbers compared to the corresponding C-H vibrations due to the heavier mass of deuterium. DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31+G(d)), can predict these shifted frequencies with reasonable accuracy. biointerfaceresearch.comresearchgate.net These theoretical predictions are invaluable for interpreting experimental IR spectra and assigning specific vibrational bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium substitution also influences NMR chemical shifts, an effect known as the deuterium isotope effect on chemical shifts. acs.orgresearchgate.netnih.gov These effects can be calculated using DFT, for instance, by employing the Gauge-Including Atomic Orbital (GIAO) method. biointerfaceresearch.com The primary isotope effect will be observed on the carbon atom directly bonded to the deuteriums (the trideuteriomethyl carbon), which is expected to show a small upfield shift in its ¹³C NMR spectrum. Secondary isotope effects may also be observed on neighboring nuclei. Ab initio and DFT calculations have shown that deuterium isotope effects on chemical shifts arise from changes in the rovibrational averaging of the magnetic shielding tensor. acs.orgresearchgate.netnih.gov

A hypothetical comparison of predicted vibrational frequencies for the C-H and C-D stretching modes in the methyl/trideuteriomethyl group is presented in the table below.

| Vibrational Mode | Predicted Frequency (H-iso) (cm⁻¹) | Predicted Frequency (D-iso) (cm⁻¹) | Expected Shift (cm⁻¹) |

| Symmetric C-H/C-D Stretch | ~2870 | ~2140 | ~730 |

| Asymmetric C-H/C-D Stretch | ~2960 | ~2230 | ~730 |

Note: These are approximate values based on typical C-H and C-D stretching frequencies and are for illustrative purposes. Actual values would be obtained from specific DFT calculations.

DFT is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. mdpi.com When a C-D bond is broken or formed in the rate-determining step of a reaction, a primary kinetic isotope effect (KIE) is expected. The origin of the KIE lies in the difference in zero-point vibrational energy (ZPVE) between the C-H and C-D bonds. The ZPVE of a C-D bond is lower than that of a C-H bond, meaning more energy is required to break a C-D bond.

For reactions involving this compound where the trideuteriomethyl group participates, DFT can be used to model the reaction pathway for both the deuterated and non-deuterated isotopologues. By calculating the ZPVE-corrected activation energies for both pathways, the KIE can be predicted. These theoretical KIEs can then be compared with experimental values to provide strong evidence for a proposed reaction mechanism. acs.org For example, in a hypothetical deprotonation reaction involving the trideuteriomethyl group, DFT calculations could precisely quantify the higher energy barrier for the deuterated species, thus explaining a slower reaction rate.

Molecular Dynamics Simulations of Deuterated Molecules

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their conformational dynamics and interactions with their environment. nih.govnih.gov For this compound, MD simulations can be used to explore how deuteration affects its structural flexibility and intermolecular interactions, such as hydrogen bonding and hydrophobic associations.

Ab Initio and Semi-Empirical Calculations for Deuterium Effects on Electronic Structure

Beyond DFT, other computational methods can provide valuable information about the electronic structure of this compound.

Ab Initio Calculations: These methods, which are based on first principles of quantum mechanics without empirical parameterization, offer the highest level of theory and accuracy. acs.org Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be used to benchmark the results from DFT calculations. For a molecule like this compound, high-level ab initio calculations can provide very accurate predictions of electronic properties and isotope effects. acs.orgresearchgate.netnih.gov However, their high computational cost typically limits their application to smaller systems or for calibrating more approximate methods. A key finding from ab initio studies is the direct calculation of the geometric and electronic differences induced by H/D isotopic substitution, which underpins the observed changes in spectroscopic properties. researchgate.net

Semi-Empirical Calculations: These methods are much faster than DFT or ab initio calculations because they use parameters derived from experimental data to simplify the complex integrals in quantum mechanical equations. numberanalytics.comnih.govwikipedia.org Methods like AM1 or PM7 are suitable for quickly estimating properties of large molecules or for preliminary conformational searches. numberanalytics.comcchmc.org While generally less accurate than higher-level methods, semi-empirical calculations can still provide useful qualitative insights into the electronic structure and reactivity of this compound. They can be particularly useful for screening large conformational spaces before applying more rigorous and computationally expensive methods.

A summary of the applicability of these computational methods is provided below.

| Method | Primary Application for this compound | Relative Computational Cost |

| Density Functional Theory (DFT) | Prediction of IR/NMR spectra, modeling reaction mechanisms and KIEs. mdpi.comnih.govnih.gov | Medium |

| Molecular Dynamics (MD) | Simulating conformational dynamics and intermolecular interactions in solution or condensed phases. nih.govnih.gov | High (for long timescales) |

| Ab Initio Methods | High-accuracy benchmarking of geometries, energies, and spectroscopic parameters; detailed analysis of electronic effects. nih.govacs.org | Very High |

| Semi-Empirical Methods | Rapid conformational analysis, preliminary estimation of electronic properties for large systems. numberanalytics.comcchmc.orgwikipedia.org | Low |

Future Directions and Emerging Research Areas

Development of Novel and Highly Regioselective Deuteration Methodologies

The precise placement of deuterium (B1214612) atoms within a molecule is critical for its application as a tracer or for exploiting the kinetic isotope effect. wikipedia.org While (2S)-2-(trideuteriomethyl)butanoic acid is defined by its trideuteriomethyl group at the C2 position, future research will focus on developing even more sophisticated and efficient methods for introducing deuterium at specific, non-obvious sites in this and similar chiral molecules.

Emerging strategies are moving beyond traditional methods to offer greater control and efficiency. Key areas of development include:

Biocatalytic Deuteration : The use of enzymes to selectively incorporate deuterium offers near-perfect selectivity under mild conditions. nih.gov Future work could involve identifying or engineering enzymes that can perform stereoselective deuteration on butanoic acid derivatives, potentially allowing for the synthesis of other isotopologues of 2-methylbutanoic acid with high enantiomeric and isotopic purity. rsc.org This approach combines an inexpensive deuterium source like heavy water (²H₂O) with a clean reductant (H₂). nih.gov

Metal-Free Catalysis : Recent advancements have demonstrated the potential of metal-free catalytic systems for hydrogen isotope exchange (HIE). researchgate.net These methods can utilize readily available deuterium sources like D₂O and avoid contamination with heavy metals, which is crucial for biological applications. researchgate.net

Continuous-Flow Technology : The integration of HIE reactions into continuous-flow systems allows for iterative deuteration processes. This technique can achieve very high isotopic purities at precise locations within a molecule in a rapid, productive, and environmentally friendly manner. researchgate.net

These advanced methodologies promise to make complex deuterated building blocks like this compound more accessible and enable the synthesis of novel derivatives for a wider range of research applications.

Table 1: Comparison of Emerging Regioselective Deuteration Techniques

| Methodology | Deuterium Source | Key Advantages | Potential Application for this compound Derivatives |

|---|---|---|---|

| Biocatalysis | ²H₂O (Heavy Water) | High chemo-, stereo-, and isotopic selectivity; mild reaction conditions. nih.gov | Enantioselective deuteration at other positions on the carbon backbone. |

| Metal-Free HIE | D₂O (Heavy Water) | Avoids metal contamination; applicable to late-stage deuteration of complex molecules. researchgate.net | Introduction of deuterium at other C-H bonds without altering the chiral center. |

| Continuous-Flow HIE | Various | High isotopic purity, rapid, environmentally friendly. researchgate.net | Scalable production and synthesis of perdeuterated analogues. |

Integration of Deuterium Tracing with Advanced Multi-Omics Platforms (e.g., Lipidomics, Metabolomics)

Isotopically labeled compounds are invaluable tools for tracing the fate of molecules in complex biological systems. fiveable.mecernobioscience.com this compound is an ideal probe for metabolic flux analysis, particularly within lipid and central carbon metabolism. As a short-chain fatty acid, it can be taken up by cells and incorporated into larger biomolecules.

The future of metabolic research lies in integrating deuterium tracing with powerful "multi-omics" platforms. When cells or organisms are supplied with this compound, the stable isotope label can be tracked as it is incorporated into various molecular pools.

Lipidomics : In lipidomics, researchers can use mass spectrometry to track the trideuteriomethyl (-CD₃) group as it becomes part of larger fatty acids through elongation pathways or is incorporated into complex lipids like phosphatidylcholines. nih.gov This allows for the precise quantification of lipid synthesis and turnover rates.

Metabolomics : In metabolomics, the breakdown of the labeled butanoic acid can be followed, allowing researchers to map its contribution to other metabolic pathways, such as the Krebs cycle. fiveable.me

Advanced analytical techniques like high-resolution mass spectrometry can distinguish between the labeled and unlabeled versions of molecules, providing a clear picture of metabolic dynamics. nih.gov This integration provides a dynamic view of cellular metabolism that is not achievable with static measurements alone.

Table 2: Hypothetical Tracking of Deuterium from this compound in a Multi-Omics Experiment

| Omics Platform | Analyte Class | Expected Observation | Biological Insight |

|---|---|---|---|

| Metabolomics | Acyl-CoAs | Detection of (2S)-2-(trideuteriomethyl)butanoyl-CoA | Confirmation of cellular uptake and activation. |

| Lipidomics | Fatty Acids | Detection of longer-chain fatty acids with a +3 Da mass shift. | Elucidation of fatty acid elongation pathways. |

| Lipidomics | Complex Lipids (e.g., Phospholipids) | Identification of lipid species containing a deuterated acyl chain. nih.gov | Measurement of de novo lipid synthesis and incorporation rates. |

| Proteomics | Acylated Proteins | Identification of proteins modified with a (2S)-2-(trideuteriomethyl)butanoyl group. | Investigation of protein post-translational modifications. |

Advancements in High-Throughput and Miniaturized Analysis of Deuterated Compounds

A major bottleneck in metabolic studies is the time and sample volume required for analysis. The future of the field is moving towards high-throughput and miniaturized analytical methods that can process more samples faster and with greater sensitivity. nih.gov These advancements are critical for realizing the full potential of tracers like this compound in large-scale biological studies.

Key technological advancements include:

Robotic Sample Preparation : Automated platforms can perform sample extraction for 96 or more samples simultaneously, drastically reducing preparation time and improving reproducibility. nih.gov

Advanced Liquid Chromatography-Mass Spectrometry (LC-MS) : Modern LC-MS systems offer high resolution and rapid scanning, enabling the separation and quantification of a wide range of deuterated and non-deuterated metabolites from a single, small sample. nih.gov

Coherent Anti-Stokes Raman Scattering (CARS) Microscopy : This imaging technique allows for the visualization of deuterated compounds within living cells without the need for fluorescent labels. cardiff.ac.uk The distinct vibrational frequency of the carbon-deuterium (C-D) bond allows researchers to map the spatial distribution of lipids derived from this compound in real-time. cardiff.ac.uk

These technologies will enable larger and more complex experimental designs, such as screening the metabolic effects of different drugs in combination with deuterium tracing.

Exploration of New Applications in Bioanalytical Chemistry and Chemical Biology

Beyond its role as a metabolic tracer, the unique properties of this compound open the door to novel applications in bioanalytical chemistry and chemical biology. clearsynth.comclearsynth.com Chemical biology focuses on creating chemical tools to study and manipulate biological systems, and stable isotopes are a cornerstone of this field. wikipedia.org

Future applications could include:

Studying Enzyme Mechanisms : The kinetic isotope effect, where C-D bonds are broken more slowly than C-H bonds, can be exploited to study the mechanisms of enzymes involved in fatty acid metabolism. wikipedia.org By synthesizing derivatives of this compound with deuterium at different positions, researchers can pinpoint which C-H bond is broken during an enzymatic reaction.

Probing Post-Translational Modifications : Short-chain fatty acids are known to be involved in the acylation of proteins, a key post-translational modification. Using this compound as a chemical reporter, researchers can identify novel acylated proteins and study the dynamics of this modification using mass spectrometry.

Developing Novel Analytical Standards : Deuterated molecules serve as ideal internal standards for quantitative mass spectrometry because they are chemically identical to the analyte of interest but have a different mass. selcia.com this compound and its downstream metabolites can be used to develop highly accurate quantitative assays for their non-deuterated counterparts.

These emerging applications highlight the versatility of specifically deuterated molecules as sophisticated tools for dissecting complex biological processes at the molecular level.

Q & A

Q. What analytical methods are recommended for characterizing deuterium content and positional specificity in this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) quantifies deuterium incorporation efficiency by comparing isotopic abundance ratios. H-NMR provides site-specific deuteration analysis, while isotope-ratio mass spectrometry (IRMS) offers precision in tracking isotopic enrichment. Cross-validation with FTIR can confirm functional group integrity post-deuteration .

Advanced Research Questions

Q. How do kinetic isotope effects (KIEs) influence the metabolic stability of this compound in enzymatic assays?

- Methodological Answer : KIEs (e.g., /) can slow metabolic degradation at the deuterated methyl group. Researchers should use LC-MS/MS with isotopically labeled internal standards to differentiate between enzymatic and non-enzymatic degradation pathways. Time-resolved assays under controlled pH and temperature conditions are critical to isolate KIEs .

Q. What experimental designs mitigate data inconsistencies in reaction yield optimization for deuterated analogs?

- Methodological Answer : Use Design of Experiments (DoE) to systematically vary parameters (e.g., reaction time, temperature, catalyst loading). Parallel synthesis in microreactors reduces batch-to-batch variability. Data discrepancies can be resolved via multivariate analysis (e.g., PCA) to identify dominant factors affecting yield. Reproducibility is enhanced by rigorous QC protocols, including in-line FTIR for real-time reaction monitoring .

Q. How can this compound be applied in protein-ligand interaction studies to elucidate binding mechanisms?

- Methodological Answer : Isotope-edited 2D NMR (e.g., H-C HSQC) tracks ligand-induced conformational changes in proteins. Surface plasmon resonance (SPR) with deuterated analogs can distinguish binding kinetics influenced by deuterium’s mass difference. Molecular dynamics simulations incorporating deuterium’s reduced zero-point energy refine binding free energy calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.